molecular formula C15H20N4O2 B2999992 2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034245-97-9

2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2999992
CAS RN: 2034245-97-9
M. Wt: 288.351
InChI Key: NRRURLWARMMDBZ-UHFFFAOYSA-N
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Description

This compound is a new flavouring substance . It is also known as 2,4-Imidazolidinedione, 3- [1- [ (3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-4-yl]-1- [ (3-hydroxy phenyl) methyl (synonymous to S6821) by Firmenich Belgium SA and Firmenich (UK) .


Molecular Structure Analysis

The molecular weight of this compound is 409.44 and its chemical formula is C21H23N5O4 . It is a white solid with an unremarkable aroma .


Physical And Chemical Properties Analysis

This compound is practically insoluble to insoluble in water but soluble in phosphate buffer, pH 7.1 . It is also soluble in ethanol . The boiling point is not available . The compound has a minimum assay of 99% . Other requirements include a melting point of 164-165º .

Scientific Research Applications

    Cancer Therapy

    Compounds similar to the one have been studied as inhibitors with potential in cancer therapy, particularly in breast cancer treatment .

    Flavouring Substance Evaluation

    There has been scientific evaluation by regulatory bodies like EFSA on related compounds for their implications on human health as flavouring substances .

    Proteomics Research

    Specialty products derived from similar compounds are used in proteomics research to study proteins and their functions .

    Antiviral Research

    Derivatives of this compound have been explored as potential inhibitors against viral infections like Hepatitis B .

Safety and Hazards

The European Food Safety Authority (EFSA) has evaluated an application for this product and concluded that it is not expected to be of concern at the intended levels of use .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound is a new flavoring substance and has been used as a flavor modifier

Mode of Action

It is known to modify the flavor profile of various food categories , but the specific interactions with its targets and the resulting changes are yet to be elucidated.

Pharmacokinetics

Acute exposures were calculated at 0.12 mg/kg bw/d in adults and 0.30 mg/kg bw/d in children .

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10-13(11(2)21-18-10)7-15(20)16-8-12-9-17-19-6-4-3-5-14(12)19/h9H,3-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRURLWARMMDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

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